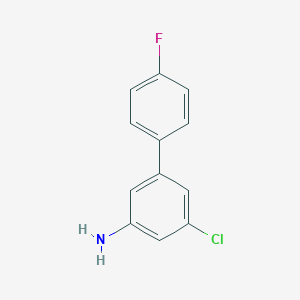
3-Chloro-5-(4-fluorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-fluorophenyl)aniline is a dihalo-substituted aniline . It is a chemical compound that has been used in various scientific research .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one of the compounds was synthesized via condensation of 8 with 3-chloro-4-fluorophenyl isocyanate resulting in a salmon powder with 68% yield . Another compound was synthesized via reduction of 9d with SnCl2.2H2O resulting in a yellow powder with 37% yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction and spectroscopic investigations . The compound has a molecular formula of C12H9ClFN .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it has been used in the synthesis of N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives . These derivatives were found to be biochemically active in the nanomolar range against EGFR wt and EGFR L858R .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, its enthalpy of vaporization at boiling point (487.15K) is 42.561kjoule/mol .Mécanisme D'action
Safety and Hazards
3-Chloro-5-(4-fluorophenyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
The future directions for 3-Chloro-5-(4-fluorophenyl)aniline could involve its use in the development of novel chemical scaffolds for inhibiting clinically relevant EGFR mutant forms . This could provide knowledge regarding selectivity among EGFR forms and shed light on new strategies to overcome current clinical limitations .
Propriétés
IUPAC Name |
3-chloro-5-(4-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFVBXGBOVOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Azetidin-1-yl)methyl]-2-fluoropyridine](/img/structure/B8060136.png)

![7-(1,4-Diazepan-1-yl)-2,5-bis(4-methylphenyl)-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060157.png)
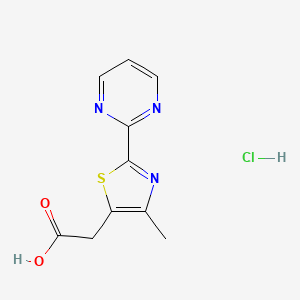
![Sodium;2-[2-(ethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8060170.png)

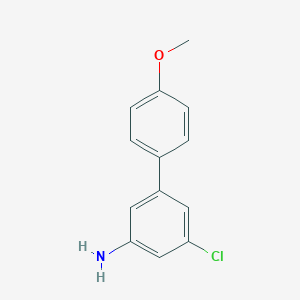

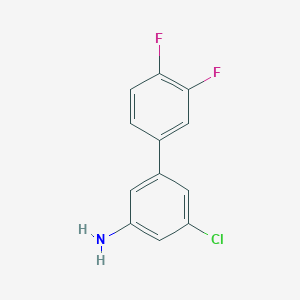
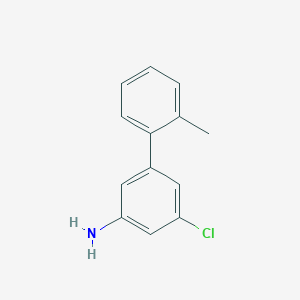
![5-Methoxy-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8060230.png)
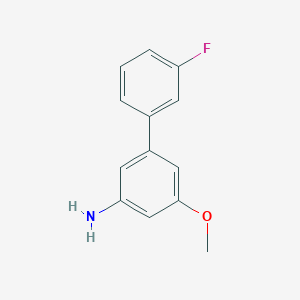
![5-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8060240.png)
![3-[2-(Benzyloxy)ethoxy]azetidine](/img/structure/B8060247.png)
